Methscopolamine

Vue d'ensemble

Description

La méthscopolamine est un dérivé ammonium quaternaire de la scopolamine, principalement utilisé comme antagoniste muscarinique. Elle est couramment employée dans le traitement des ulcères peptiques, du mal des transports et d'autres troubles gastro-intestinaux. La méthscopolamine agit en bloquant les récepteurs muscariniques de l'acétylcholine, réduisant ainsi la sécrétion d'acide gastrique et inhibant la motilité gastro-intestinale .

Méthodes De Préparation

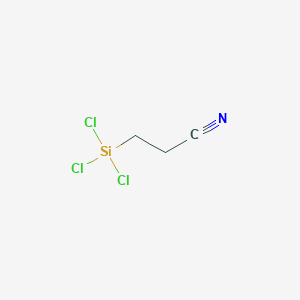

Voies synthétiques et conditions réactionnelles : La méthscopolamine est synthétisée par méthylation de la scopolamine. Le processus implique la réaction de la scopolamine avec l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique tel que l'acétone ou le méthanol sous reflux .

Méthodes de production industrielle : En milieu industriel, le bromure de méthscopolamine est produit par réaction de la scopolamine avec le bromure de méthyle. La réaction est effectuée dans un solvant tel que l'éthanol ou l'isopropanol, suivie d'une purification par cristallisation ou recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : La méthscopolamine subit diverses réactions chimiques, notamment :

Réactions de substitution : La méthscopolamine peut participer à des réactions de substitution nucléophile en raison de la présence du groupe ammonium quaternaire.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou l'hydroxyde de potassium sont couramment utilisés.

Principaux produits formés :

Réactions de substitution : Les produits comprennent des dérivés de la scopolamine.

Hydrolyse : Les produits comprennent la scopolamine et les halogénures de méthyle.

4. Applications de la recherche scientifique

La méthscopolamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Employée dans des études portant sur les récepteurs muscariniques de l'acétylcholine et leur rôle dans divers processus physiologiques.

Médecine : Utilisée dans le traitement des ulcères peptiques, du mal des transports et d'autres troubles gastro-intestinaux.

Industrie : Appliquée dans la formulation de produits pharmaceutiques et comme additif dans certains procédés industriels.

5. Mécanisme d'action

La méthscopolamine exerce ses effets en agissant comme un antagoniste muscarinique. Elle bloque les récepteurs muscariniques de l'acétylcholine, empêchant la liaison de l'acétylcholine. Cette inhibition réduit la sécrétion d'acide gastrique, inhibe la motilité gastro-intestinale et diminue l'excrétion salivaire. Le composé affecte également le système nerveux central en bloquant la transmission des impulsions nerveuses dans le système nerveux parasympathique .

Applications De Recherche Scientifique

Methscopolamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving muscarinic acetylcholine receptors and their role in various physiological processes.

Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders.

Industry: Applied in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mécanisme D'action

Methscopolamine exerts its effects by acting as a muscarinic antagonist. It blocks the muscarinic acetylcholine receptors, preventing the binding of acetylcholine. This inhibition reduces gastric acid secretion, inhibits gastrointestinal motility, and decreases salivary excretion. The compound also affects the central nervous system by blocking the transmission of nerve impulses in the parasympathetic nervous system .

Comparaison Avec Des Composés Similaires

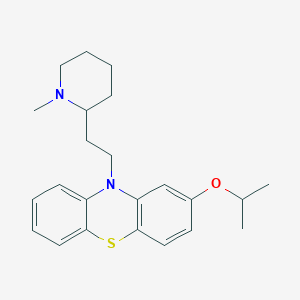

La méthscopolamine est structurellement similaire à d'autres antagonistes muscariniques tels que :

Scopolamine : Les deux composés sont dérivés de la même molécule mère, mais diffèrent par leur état de méthylation.

Atropine : Un autre antagoniste muscarinique ayant des effets pharmacologiques similaires, mais une structure chimique différente.

Hyoscine : Similaire à la scopolamine, elle est utilisée à des fins thérapeutiques similaires

Unicité : La structure ammonium quaternaire de la méthscopolamine la rend moins susceptible de traverser la barrière hémato-encéphalique par rapport à ses homologues tertiaires comme la scopolamine. Cette propriété réduit les effets secondaires sur le système nerveux central, ce qui en fait un choix privilégié pour certaines applications thérapeutiques .

Propriétés

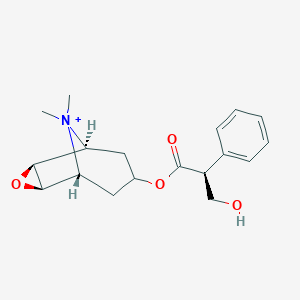

IUPAC Name |

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-XJMZPCNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046931 | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN ACETONE & IN CHLOROFORM | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |

CAS No. |

13265-10-6 | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methscopolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHSCOPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)